4-Amino-3-hydroxyphenylethylamine
Description
Properties
CAS No. |
104083-77-4 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-amino-5-(2-aminoethyl)phenol |
InChI |
InChI=1S/C8H12N2O/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,11H,3-4,9-10H2 |
InChI Key |
IUAIZBWUVPEDFW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CCN)O)N |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)N |
Other CAS No. |
104083-77-4 |
Synonyms |
4-amino-3-hydroxyphenylethylamine AHPEA |
Origin of Product |
United States |
Scientific Research Applications
Melanin Research
4-AHPEA is primarily recognized as a degradation product of pheomelanin, which is a type of melanin found in various biological systems. Its analysis is crucial for understanding the biochemical pathways of melanin synthesis and degradation.
Analytical Techniques
The compound is often analyzed using High-Performance Liquid Chromatography (HPLC), which allows for the precise quantification of melanin markers. Recent studies have highlighted methods involving hydroiodic acid (HI) hydrolysis to convert melanin into 4-AHPEA, facilitating its detection alongside other markers such as pyrrole-2,3-dicarboxylic acid (PDCA) and thiazole-2,4,5-tricarboxylic acid (TTCA) .
Case Studies
- In a study investigating the levels of neuromelanin in the substantia nigra of Parkinson's disease (PD) patients, researchers found that 4-AHPEA levels were significantly lower compared to control groups, suggesting its potential as a biomarker for neurodegenerative conditions .
- Another study demonstrated that 4-AHPEA can be effectively used to differentiate between pheomelanin and eumelanin in human tissues, providing insights into the composition of neuromelanin and its implications for aging and disease .
Neurological Implications
The role of 4-AHPEA extends into neurological research, particularly concerning its association with neurodegenerative diseases.
Biomarker Potential
4-AHPEA has been identified as a potential biomarker for assessing oxidative stress related to neuromelanin in the brain. Elevated levels of this compound may indicate increased pheomelanin production, which has been linked to oxidative damage in neuronal cells .
Therapeutic Insights
Research suggests that understanding the pathways involving 4-AHPEA could lead to novel therapeutic strategies targeting oxidative stress in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. By modulating melanin synthesis or degradation pathways, it may be possible to mitigate some of the neurotoxic effects associated with these conditions.
Summary Table of Applications
| Application Area | Methodology | Key Findings |
|---|---|---|
| Melanin Analysis | HPLC with HI hydrolysis | 4-AHPEA serves as a marker for pheomelanin |
| Neurological Studies | Comparative analysis in PD patients | Lower levels of 4-AHPEA correlate with disease severity |
| Therapeutic Research | Investigating oxidative stress pathways | Potential for developing neuroprotective strategies |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
4-AHPEA shares structural and functional similarities with several compounds involved in melanogenesis, neuromelanin aging, and analytical chemistry. Below is a detailed comparison:
Table 1: Key Compounds Compared to 4-AHPEA
Key Findings from Comparative Studies
Structural Isomerism (4-AHPEA vs. 3-AHPEA):
Positional isomerism significantly impacts biological activity. 4-AHPEA is preferentially formed in DA-melanin degradation, whereas 3-AHPEA is less prevalent, suggesting steric or electronic preferences in melanin polymerization .
Role in Melanin Aging (4-AHPEA vs. TTCA):
During neuromelanin aging, benzothiazine units (marked by 4-AHPEA) convert to benzothiazole structures (marked by TTCA). This shift is quantified by the 4-AHPEA/TTCA ratio, which decreases over time, reflecting melanin’s oxidative stability .
Analytical Markers (4-AHPEA vs. 4-AHP):
The 4-AHPEA/4-AHP ratio distinguishes DA-melanin from mixed melanins. Higher ratios correlate with DA-rich melanin, while lower ratios indicate cysteinyl-DA incorporation, common in neuromelanin .
Cysteinyl Conjugates (5-S-Cys-DA vs. 4-AHPEA): 5-S-Cys-DA is a neurotoxic precursor trapped in melanin during synthesis, whereas 4-AHPEA emerges as a degradation byproduct. Both serve as biomarkers for melanin’s neuroprotective role against oxidative stress .
Preparation Methods
Nitrosation of Phenolic Precursors
The nitrosation of phenolic substrates, as demonstrated in the synthesis of 4-amino-3-methylphenol, involves the conversion of m-cresol to 4-nitroso-3-methylphenol using sodium nitrite and hydrochloric acid under controlled temperatures (3–10°C). This step is critical for introducing the nitroso group (-NO) at the para position relative to the hydroxyl group. For 4-amino-3-hydroxyphenylethylamine, a similar approach could employ 3-hydroxyphenylethylamine as the starting material. Key variables include:
-
Solvent system : Aqueous sodium hydroxide ensures solubility and facilitates nitrosation.
-
Temperature control : Maintaining subambient temperatures (-5–15°C) minimizes side reactions like diazonium salt decomposition.
-
Stoichiometry : Optimal molar ratios of substrate-to-nitrosating agent (1:0.68 for m-cresol/Sodium Nitrite) prevent over-nitrosation.
Catalytic Hydrogenation of Nitroso Intermediates
Reduction of nitroso compounds to amines is typically achieved via hydrogenation. Patent CN103508908A employs palladium carbon (Pd/C) or Raney nickel in alcoholic solvents (methanol, ethanol) under mild hydrogen pressure (0.1–0.5 MPa). For this compound, this step would reduce the nitroso group to an amine while preserving the hydroxyl and ethylamine functionalities. Critical parameters include:
Table 1: Comparative Hydrogenation Conditions for Nitroso Derivatives
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 4-Nitroso-3-methylphenol | 5% Pd/C | Methanol | 20–25 | 2–8 | 80–88 | ≥99.5 |
| Diazonium salt | Zn/HCl | H2O | 25–30 | 0.5–1 | 75–82 | ≥98.0 |
Continuous Flow Microreactor Systems for Scalable Synthesis
Diazotization-Coupling-Reduction Sequences
The multi-temperature-zone microchannel reactor method for 4-amino-3-chlorophenol exemplifies a scalable, green approach. This three-step process—diazotization, coupling, and reduction—could be adapted for this compound by substituting m-chlorophenol with 3-hydroxyphenylethylamine . Advantages include:
Reductive Cleavage of Azo Intermediates
Post-coupling, azo intermediates are reduced using metal-chemical hybrid systems (e.g., Zn/HCl or Fe/HCl). For this compound, this step would cleave the azo bond (-N=N-) to yield two amine moieties. Challenges include avoiding over-reduction of the hydroxyl group, necessitating milder conditions (e.g., 25–30°C, pH 4–6).
Purification and Crystallization Techniques
Solvent Selection for Recrystallization
High-purity 4-amino-3-methylphenol (≥99.5%) is achieved via recrystallization in low-boiling alcohols (methanol, ethanol) at 40–70°C. For this compound, similar protocols would involve:
Table 2: Recrystallization Efficiency Across Alcohol Solvents
| Solvent | Solubility (g/100 mL) | Crystallization Temp (°C) | Purity Increase (%) |
|---|---|---|---|
| Methanol | 12.5 | 10–15 | 99.5 → 99.9 |
| Ethanol | 9.8 | 5–10 | 99.3 → 99.7 |
| Isopropanol | 7.2 | 0–5 | 98.8 → 99.4 |
Environmental and Economic Considerations
Q & A
Q. What analytical techniques are recommended for quantifying 4-Amino-3-hydroxyphenylethylamine (4-AHPEA) in biological matrices?
Methodological Answer: High-performance liquid chromatography coupled with electrochemical detection (HPLC-ECD) is the primary method for quantifying 4-AHPEA in tissues like the substantia nigra. Key steps include:
- Sample Preparation : Homogenize tissue in acidic conditions (e.g., 0.1 M HClO₄) to stabilize catecholamines.
- Chromatographic Separation : Use a C18 reverse-phase column with a mobile phase containing sodium phosphate buffer (pH 3.0), ion-pairing agents (e.g., octanesulfonic acid), and methanol.
- Detection : Set ECD parameters to +0.6 V for optimal oxidation of 4-AHPEA.
- Validation : Include internal standards (e.g., deuterated analogs) and calibrate with spiked matrices to ensure linearity (R² > 0.99) and sensitivity (limit of detection ~0.1 ng/mL) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer: While specific safety data for 4-AHPEA is limited, protocols for structurally similar amines (e.g., 4-aminodiphenylamine) apply:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosol generation is possible .
- Containment : Work in a fume hood with negative pressure to avoid inhalation or environmental release.
- Decontamination : Clean spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste (EPA/DOT guidelines) .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in 4-AHPEA levels observed across neurodegenerative disease studies?
Methodological Answer: Conflicting results (e.g., lower absolute 4-AHPEA levels but higher conversion rates in Parkinson’s disease) require:
- Normalization : Adjust 4-AHPEA values to dopamine (DA) concentrations to account for neuronal loss. For example, calculate the 4-AHPEA/DA ratio to isolate enzymatic conversion efficiency .
- Cohort Stratification : Control for variables like disease duration, medication (e.g., L-DOPA), and post-mortem tissue handling protocols.
- Statistical Models : Use multivariate regression to identify confounding factors (e.g., age, sex) that may bias results .
Q. What methodological considerations are critical for synthesizing 4-AHPEA via hydroiodic acid (HI) reductive hydrolysis?
Methodological Answer: HI reductive hydrolysis of DA pheomelanin requires optimization of:
- Reaction Conditions : Use 57% HI at 130°C under nitrogen to minimize oxidative degradation.
- Time Course : Monitor reaction progress at 1-hour intervals via TLC (silica gel, ethyl acetate:hexane 1:1) to prevent over-hydrolysis.
- Purification : Isolate 4-AHPEA using column chromatography (Sephadex LH-20) and confirm purity (>95%) via NMR (δ 6.8–7.2 ppm for aromatic protons) .
Q. How does 4-AHPEA function as a biomarker in Parkinson’s disease models, and what are its limitations?
Methodological Answer: 4-AHPEA serves as a marker for DA pheomelanin degradation but has limitations:
- Specificity : Cross-validate with other markers (e.g., 4-amino-3-hydroxyphenylalanine for DOPA pheomelanin) to rule out nonspecific hydrolysis products.
- Sensitivity : Combine HPLC-ECD with mass spectrometry (LC-MS/MS) for low-abundance samples (e.g., early-stage PD).
- Biological Relevance : Correlate 4-AHPEA levels with histopathological indices (e.g., Lewy body density) to confirm its role in disease progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
